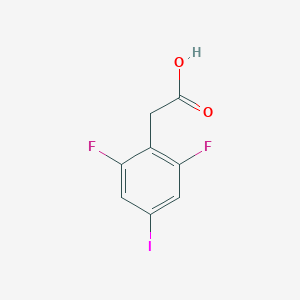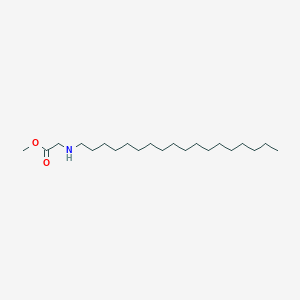
Methyl octadecylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl octadecylglycinate is an organic compound that belongs to the class of glycine derivatives. It is characterized by a long alkyl chain attached to a glycine moiety, making it a surfactant with unique properties. This compound is used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.
准备方法
Synthetic Routes and Reaction Conditions
Methyl octadecylglycinate can be synthesized through the esterification of octadecylamine with glycine methyl ester. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Methyl octadecylglycinate undergoes several types of chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
科学研究应用
Methyl octadecylglycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifier and conditioning agent.
作用机制
The mechanism of action of methyl octadecylglycinate is primarily based on its ability to interact with both hydrophobic and hydrophilic substances. This amphiphilic nature allows it to form micelles and emulsions, which can encapsulate and transport various molecules. The long alkyl chain provides hydrophobic interactions, while the glycine moiety offers hydrophilic interactions, making it an effective surfactant.
相似化合物的比较
Similar Compounds
Methyl glycinate: A simpler glycine derivative without the long alkyl chain.
Octadecylamine: Contains the long alkyl chain but lacks the glycine moiety.
Glycine methyl ester: The ester form of glycine without the long alkyl chain.
Uniqueness
Methyl octadecylglycinate is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic glycine moiety. This dual functionality makes it an effective surfactant with applications in various fields, from chemistry to medicine. Its ability to form stable emulsions and micelles sets it apart from simpler glycine derivatives and other long-chain amines.
属性
分子式 |
C21H43NO2 |
|---|---|
分子量 |
341.6 g/mol |
IUPAC 名称 |
methyl 2-(octadecylamino)acetate |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(23)24-2/h22H,3-20H2,1-2H3 |
InChI 键 |
PIQKQOFHJOCALN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
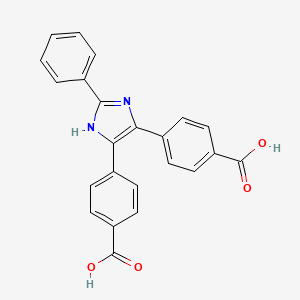
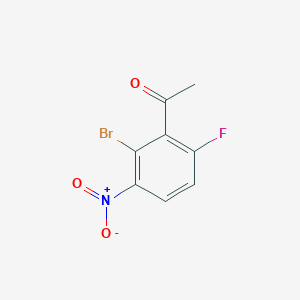
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
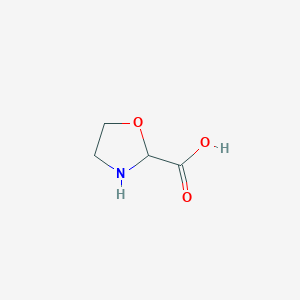



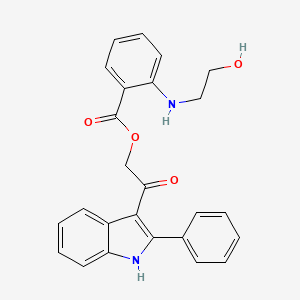
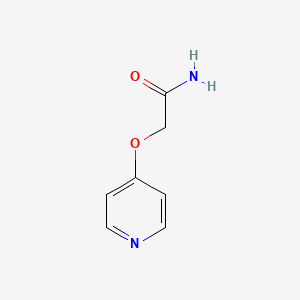

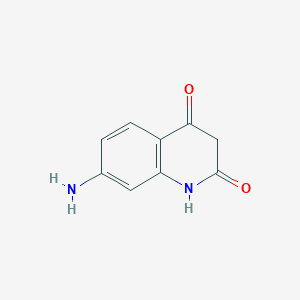
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
